1-phenyl-1H-1,2,3-triazole-4-carbonitrile

Medicinal Chemistry ADME Optimization Lead-Like Properties

1-Phenyl-1H-1,2,3-triazole-4-carbonitrile (CAS 61456-87-9) is a heterocyclic compound within the N-phenyl-1,2,3-triazole family, distinguished by a nitrile (-CN) substitution at the 4-position of the triazole ring. This structural modification imparts distinct physicochemical properties, including a computed LogP of approximately 1.14 and a topological polar surface area (TPSA) of 54.5 Ų.

Molecular Formula C9H6N4
Molecular Weight 170.17 g/mol
CAS No. 61456-87-9
Cat. No. B12271371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-1H-1,2,3-triazole-4-carbonitrile
CAS61456-87-9
Molecular FormulaC9H6N4
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=C(N=N2)C#N
InChIInChI=1S/C9H6N4/c10-6-8-7-13(12-11-8)9-4-2-1-3-5-9/h1-5,7H
InChIKeyBKFLGIQLHBKHKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-1H-1,2,3-triazole-4-carbonitrile (CAS 61456-87-9): A Procurement-Focused Baseline Guide to a Versatile Triazole Building Block


1-Phenyl-1H-1,2,3-triazole-4-carbonitrile (CAS 61456-87-9) is a heterocyclic compound within the N-phenyl-1,2,3-triazole family, distinguished by a nitrile (-CN) substitution at the 4-position of the triazole ring . This structural modification imparts distinct physicochemical properties, including a computed LogP of approximately 1.14 and a topological polar surface area (TPSA) of 54.5 Ų . As a building block, its primary synthetic utility lies in the cyano group's capacity for further functionalization into carboxylic acids, amides, amines, and heterocyclic systems, positioning it as a critical intermediate for kinase inhibitor scaffolds and other bioactive molecule programs .

Why Procurement of 1-Phenyl-1H-1,2,3-triazole-4-carbonitrile (CAS 61456-87-9) Cannot Be Substituted with Generic In-Class Triazoles


Although numerous N-phenyl-1,2,3-triazole derivatives exist, substituting the 4-nitrile derivative (61456-87-9) with its 4-unsubstituted (CAS 1453-81-2) or 4-carboxylic acid (CAS 4600-04-8) analogs introduces functional group incompatibility and divergent reactivity that directly compromise downstream synthetic efficiency [1]. The nitrile group provides a uniquely balanced reactivity profile: it is amenable to transformation into amides, amines, tetrazoles, and carboximidates under mild conditions, while avoiding the decarboxylation liability or the hydrogen-bond donor capacity of the carboxylic acid congener [2]. Critically, the 5-amino-4-nitrile analog (CAS 20271-39-0) introduces an additional amino substituent that alters both steric demand and the electron density of the triazole ring, leading to significantly different cycloaddition kinetics and metal-coordination behavior . The quantitative evidence below demonstrates that the unsubstituted 4-nitrile derivative offers the optimal balance of molecular weight (170.17 g/mol), lipophilicity (cLogP ≈1.14), and the lowest number of hydrogen-bond donors (0), making it the most versatile core scaffold for late-stage diversification among its closest analogs.

Quantitative Differentiation Evidence for 1-Phenyl-1H-1,2,3-triazole-4-carbonitrile (CAS 61456-87-9) vs. Its Closest Structural Analogs


Lipophilicity (cLogP) Comparison: The 4-Nitrile Derivative Offers Intermediate Lipophilicity for Balanced ADME Profiling vs. Carboxylic Acid and Unsubstituted Analogs

The target compound exhibits a computed LogP (cLogP) of 1.14, positioning it in an optimal lipophilicity window for lead-like compounds (typically cLogP 0–3) . In contrast, the 4-carboxylic acid analog (CAS 4600-04-8) displays a higher cLogP of 1.48 despite its polar acid group, attributable to compensatory hydrogen-bonding effects, while the 4-unsubstituted parent (CAS 1453-81-2) lacks any cLogP-modulating group, leading to unoptimized lipophilicity for medicinal chemistry programs . The nitrile group thus provides a distinct hydrophilicity adjustment without introducing additional hydrogen-bond donors, a critical advantage for CNS drug design.

Medicinal Chemistry ADME Optimization Lead-Like Properties

Hydrogen-Bond Donor Count: Zero Donors Enable Optimal Permeability vs. the 5-Amino Analog Bearing Two Donors

1-Phenyl-1H-1,2,3-triazole-4-carbonitrile contains zero hydrogen-bond donor (HBD) atoms, a critical parameter for passive membrane permeability and blood-brain barrier penetration . The closest 5-amino-4-nitrile analog (5-amino-1-phenyl-1H-1,2,3-triazole-4-carbonitrile, CAS 20271-39-0) introduces two HBD atoms (-NH₂ group), which predictably increases TPSA and reduces passive permeability . For CNS-targeted programs where minimizing HBD count is paramount, the target compound offers an unambiguous advantage.

Drug Design Permeability CNS Drug Discovery

Synthetic Versatility: The Nitrile Group Enables Triazole-to-Carboxylic Acid Conversion in 91% Yield, a Key Differentiator from Pre-Functionalized Carboxylic Acid Building Blocks

The target 4-nitrile compound serves as a precursor for 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives through controlled hydrolysis. In the Zhang et al. (2017) study, a series of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives were synthesized and evaluated as xanthine oxidase inhibitors, yielding compounds with IC50 values ranging from 0.21 μM to 26.13 μM [1]. While the target compound itself is not the final bioactive entity, its nitrile functionality permits late-stage diversification into carboxylic acids and amides that are directly relevant to the published SAR. In contrast, purchasing the pre-formed 4-carboxylic acid analog (CAS 4600-04-8) limits the synthetic options; the nitrile can be hydrolyzed to the acid or converted to amines, tetrazoles, and oxadiazoles that are inaccessible from the acid directly. A related analog, 5-phenyl-1-(2-(phenylselanyl)phenyl)-1H-1,2,3-triazole-4-carbonitrile, has been reported to be synthesized in 91% yield, demonstrating the robust chemistry accessible at the nitrile-bearing 4-position [2].

Synthetic Methodology Late-Stage Functionalization Click Chemistry

Molecular Weight Efficiency: A Lower MW (170.17 g/mol) Facilitates Fragment-Based Lead Generation vs. Heavier Substituted Analogs

The molecular weight (MW) of 1-phenyl-1H-1,2,3-triazole-4-carbonitrile is 170.17 g/mol, which is significantly lower than the 5-amino analog (CAS 20271-39-0, MW 185.19 g/mol) and the 4-carboxylic acid analog (CAS 4600-04-8, MW 189.17 g/mol) . In fragment-based drug discovery (FBDD), a MW below 200 g/mol is generally preferred to ensure adequate room for growth vectors while maintaining the final compound's drug-like properties. The target compound's MW places it comfortably within the 'fragment' space, making it a more appropriate starting point for FBDD campaigns than its heavier analogs.

Fragment-Based Drug Discovery Lead-Like Properties Ligand Efficiency

Optimal Application Scenarios for 1-Phenyl-1H-1,2,3-triazole-4-carbonitrile (CAS 61456-87-9) Based on Quantitative Differentiation Evidence


Kinase Inhibitor Scaffold Construction via Suzuki-Miyaura Cross-Coupling

The nitrile group at the 4-position serves as a convertible handle that can be elaborated into amide and carboxamide motifs commonly found in type-II kinase inhibitors. The 6,7-disubstituted-4-(2-fluorophenoxy)quinoline series bearing 1,2,3-triazole-4-carboxamide moieties—derived from the corresponding 4-carbonitrile—demonstrated c-Met IC50 values as low as 2.27 nM, highlighting the critical role of the 4-nitrile intermediate in accessing potent kinase inhibitors . The compound's zero HBD count and MW of 170 g/mol further support its utility in generating libraries that meet kinase lead-like criteria.

Xanthine Oxidase Inhibitor Programs Targeting Hyperuricemia

Hydrolysis of the 4-nitrile group yields the corresponding 4-carboxylic acid, a scaffold that has been validated in a series of febuxostat analogs. Zhang et al. (2017) reported that 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives exhibit xanthine oxidase IC50 values from 0.21 to 26.13 μM, with the most potent compound (1s) being 36-fold more potent than allopurinol . The target 4-carbonitrile serves as the direct penultimate intermediate for this chemotype, and its intermediate cLogP of 1.14 ensures balanced solubility for the subsequent acid derivatives.

CNS-Targeted Fragment-Based Drug Discovery (FBDD)

With zero hydrogen-bond donors, a TPSA of 54.5 Ų (well below the CNS-recommended threshold of <90 Ų), and a MW suitable for fragment libraries, the target compound is an ideal starting fragment for CNS drug discovery . The nitrile group can be elaborated into primary amines or tetrazoles to probe specific CNS target binding sites while maintaining favorable CNS MPO (Multiparameter Optimization) scores.

Agrochemical GABA Receptor Antagonist Development

Structural analogs of 1-phenyl-1H-1,2,3-triazole-4-carbonitrile have been characterized as selective insect GABA receptor antagonists, with SAR studies demonstrating that the 1-phenyl substituent and the electronic nature of the 4-substituent critically determine antagonist potency and selectivity . The target compound's 4-nitrile group provides a suitable electronic environment and a synthetic handle for fine-tuning insecticidal activity while maintaining selectivity over mammalian receptors.

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